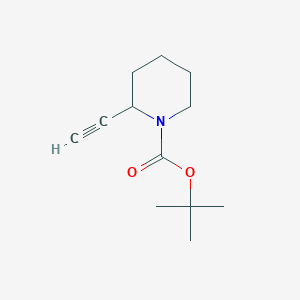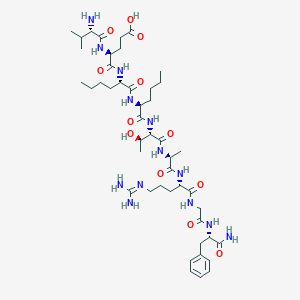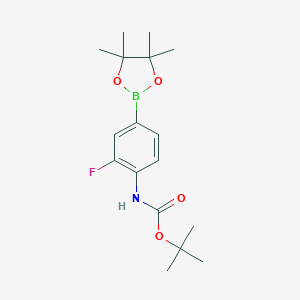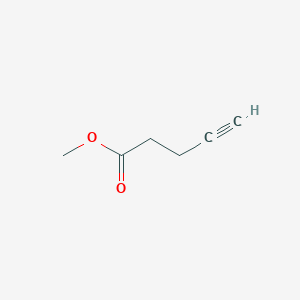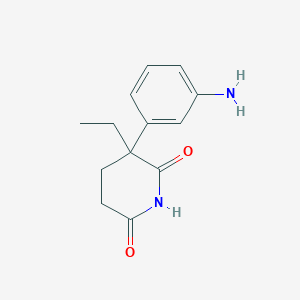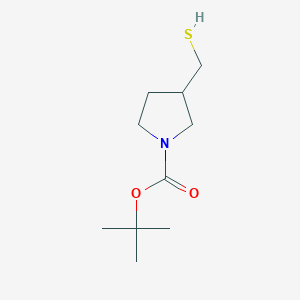
tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as azoles. Pyrrolidine derivatives are of significant interest due to their presence in various biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful optimization. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones demonstrates the innovative approaches being developed to streamline the synthesis of such compounds . Similarly, the large-scale preparation of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, involves a one-pot process that includes debenzylation and ring hydrogenation .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and confirmed by X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized and its crystal structure was determined, revealing a triclinic space group and specific cell parameters, with the proline ring adopting an envelope conformation .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The regioselective addition of tert-butyl magnesium reagents to pyridine derivatives is a method for synthesizing 3-substituted 4-tert-butylpyridine derivatives . Additionally, the reaction of tert-butyl esters with singlet oxygen can yield peroxidic intermediates that couple with nucleophiles to produce 5-substituted pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For instance, pyrrolidine nitroxides with bulky alkyl substituents adjacent to the N–O group exhibit high resistance to bioreduction, which is a valuable property for certain applications . The stability and reactivity of these compounds can be further explored through their reactions with electrophilic and nucleophilic reagents, as well as through reduction and oxidation processes .
科学的研究の応用
Synthesis of N-Heterocycles
Research has highlighted the utility of tert-butyl sulfinamides, closely related to tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate, in the asymmetric synthesis of N-heterocycles. These compounds are pivotal in creating structurally diverse piperidines, pyrrolidines, and azetidines, which are integral to many natural products and pharmaceuticals. The methodology leveraging tert-butanesulfinamide has been particularly noted for its contribution to stereoselective synthesis, offering a versatile approach to accessing a wide range of biologically active compounds (R. Philip et al., 2020).
Environmental Impact and Fate
The environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants, to which tert-butyl derivatives are closely related, have been extensively studied. These compounds, including tert-butylated phenols, are widely used in industrial applications to inhibit oxidation. Research has indicated their presence across various environmental matrices, raising concerns about their persistence and impact on human health. This body of work underscores the necessity for ongoing monitoring and evaluation of such compounds in the environment (Runzeng Liu & S. Mabury, 2020).
Biodegradation
The microbial degradation of ethers like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), compounds related to tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate, in soil and groundwater, has been a subject of significant interest. These studies have explored the mechanisms through which microorganisms can metabolize these substances under various redox conditions. Despite the slower biodegradation rates of these compounds compared to traditional hydrocarbons, advancements in understanding their microbial degradation pathways are crucial for addressing contamination issues at gasoline-impacted sites. The research demonstrates the potential for aerobic and anaerobic degradation, albeit with limitations under methanogenic conditions, where TBA often emerges as a persistent by-product (S. Thornton et al., 2020).
特性
IUPAC Name |
tert-butyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-5-4-8(6-11)7-14/h8,14H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWNPKSWGAEEQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
141699-70-9 |
Source


|
| Record name | tert-butyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

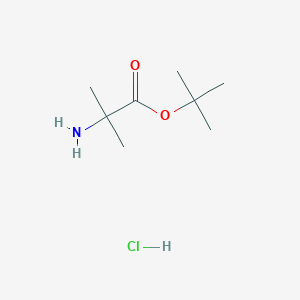
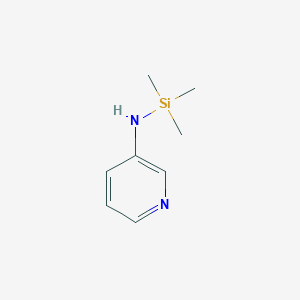
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)
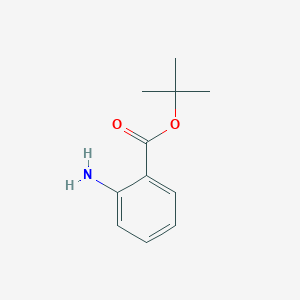
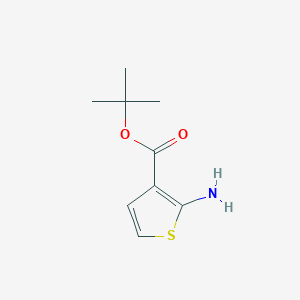
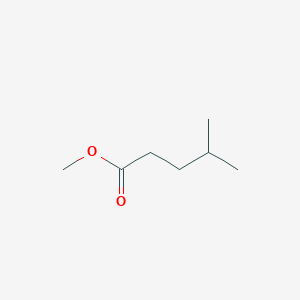
![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)
![tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153158.png)
![1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B153160.png)
